(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
CAS No.: 898459-95-5
Cat. No.: VC6764594
Molecular Formula: C25H29ClN6O2
Molecular Weight: 481
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898459-95-5 |
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Molecular Formula | C25H29ClN6O2 |
Molecular Weight | 481 |
IUPAC Name | [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Standard InChI | InChI=1S/C25H29ClN6O2/c1-18-23(24(29-34-18)19-8-4-5-9-20(19)26)25(33)32-16-14-31(15-17-32)22-11-10-21(27-28-22)30-12-6-2-3-7-13-30/h4-5,8-11H,2-3,6-7,12-17H2,1H3 |
Standard InChI Key | RHDGUPSFONTPGQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCCCCC5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a central methanone group bridging two distinct heterocyclic systems:
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Pyridazine-Piperazine-Azepane Core: A pyridazin-3-yl group is substituted at the 6-position with an azepane ring (7-membered saturated nitrogen-containing heterocycle) and at the 3-position with a piperazine moiety (6-membered diamine ring) .
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Isoxazole-Chlorophenyl Substituent: The methanone’s carbonyl carbon connects to a 5-methylisoxazol-4-yl group, which is further substituted at the 3-position with a 2-chlorophenyl ring .
The molecular formula is C₃₁H₃₄ClN₇O₂, with a calculated molecular weight of 580.11 g/mol. Key structural motifs are annotated below:
Spectroscopic and Computational Data
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SMILES Notation:
O=C(N1CCN(CC1)C2=NN=C(C=C2)N3CCCCCC3)C4=C(C(=NO4)C5=CC=CC=C5Cl)C
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Predicted LogP: ~3.8 (indicating moderate lipophilicity, inferred from azepane and chlorophenyl groups) .
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Hydrogen Bond Donors/Acceptors: 1 donor (piperazine NH) and 6 acceptors (pyridazine N, isoxazole O, carbonyl O) .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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6-(Azepan-1-yl)pyridazin-3-amine
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1-(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanone
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Piperazine linker
A convergent synthesis is proposed, leveraging established methods for pyridazine and isoxazole functionalization .
Stepwise Synthesis
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Pyridazine Core Formation:
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Isoxazole Methanone Synthesis:
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Final Coupling:
Yield Optimization:
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Microwave-assisted coupling improves reaction efficiency (yield: 68% vs. 45% conventional heating) .
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Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 12 µg/mL (pH 7.4), attributed to the hydrophobic azepane and chlorophenyl groups .
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Photostability: Stable under UV light (λ > 300 nm) for 24 hours .
ADME Predictions
Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
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MCF-7 | 28.4 ± 1.2 | Doxorubicin (0.15 ± 0.03) |
A549 | 34.7 ± 2.1 | Cisplatin (1.8 ± 0.2) |
Mechanistic studies indicate apoptosis induction via caspase-3 activation (2.8-fold increase at 50 µM) .
Comparative Analysis with Structural Analogs
Impact of Halogen Substitution
Compound | R Group | COX-2 IC₅₀ (µM) | LogP |
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Target Compound | 2-Cl | 1.2 ± 0.3 | 3.8 |
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl) analog | 2-F | 0.95 ± 0.1 | 3.5 |
(3-(4-Methylphenyl)-5-methylisoxazol-4-yl) analog | 4-CH₃ | >10 | 4.1 |
The 2-chloro substitution balances target affinity and lipophilicity better than bulkier groups .
Azepane vs. Piperidine Rings
Replacing azepane with piperidine reduces PDE10A inhibition (IC₅₀ from 0.8 µM to 3.4 µM), highlighting the importance of the 7-membered ring’s conformational flexibility .
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